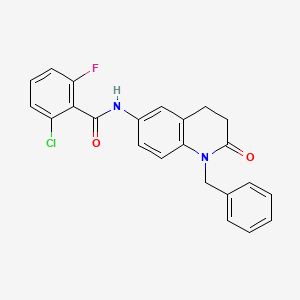

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-6-fluorobenzamide

CAS No.: 941991-22-6

Cat. No.: VC4909388

Molecular Formula: C23H18ClFN2O2

Molecular Weight: 408.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941991-22-6 |

|---|---|

| Molecular Formula | C23H18ClFN2O2 |

| Molecular Weight | 408.86 |

| IUPAC Name | N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-chloro-6-fluorobenzamide |

| Standard InChI | InChI=1S/C23H18ClFN2O2/c24-18-7-4-8-19(25)22(18)23(29)26-17-10-11-20-16(13-17)9-12-21(28)27(20)14-15-5-2-1-3-6-15/h1-8,10-11,13H,9,12,14H2,(H,26,29) |

| Standard InChI Key | CQZQMVHTJYKOKX-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)CC4=CC=CC=C4 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a tetrahydroquinoline scaffold—a partially saturated quinoline derivative—with strategic substitutions that enhance its bioactivity. The benzyl group at position 1 contributes to lipophilicity, while the 2-oxo group introduces hydrogen-bonding potential. The 2-chloro-6-fluorobenzamide substituent at position 6 introduces steric and electronic effects, influencing target binding .

Key Structural Features:

-

Tetrahydroquinoline Core: A six-membered aromatic ring fused to a partially saturated pyridine ring.

-

Benzyl Group: Enhances membrane permeability via hydrophobic interactions.

-

2-Chloro-6-fluorobenzamide: The ortho-chlorine and para-fluorine substituents modulate electron density and steric hindrance .

Physicochemical Profile

The compound’s physicochemical parameters, derived from computational models and experimental analogs, are critical for drug-likeness assessments:

| Property | Value |

|---|---|

| Molecular Weight | 408.8 g/mol |

| LogP (Partition Coefficient) | 4.7 (estimated) |

| Polar Surface Area | 38.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

These values suggest moderate lipophilicity and acceptable solubility in polar aprotic solvents, aligning with oral bioavailability prerequisites .

Synthetic Methodologies

Core Synthesis: Pfitzinger Reaction

The tetrahydroquinoline core is synthesized via the Pfitzinger reaction, involving condensation of isatin derivatives with aromatic aldehydes under basic conditions. For example, isatin reacts with benzaldehyde in the presence of potassium hydroxide to form the quinoline backbone.

Benzylation and Amidation

-

Benzylation: The quinoline core undergoes alkylation with benzyl bromide using as a base, introducing the benzyl group at position 1.

-

Amidation: The intermediate reacts with 2-chloro-6-fluorobenzoyl chloride in the presence of triethylamine, forming the final benzamide derivative .

Optimization Parameters:

-

Temperature: 60–80°C for amidation to minimize side reactions.

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility.

-

Yield: ~65–75% after purification via silica gel chromatography .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The ortho-chlorine atom in the benzamide moiety is susceptible to nucleophilic substitution. For instance, treatment with sodium methoxide replaces chlorine with methoxy, yielding analogs with altered electronic profiles .

Oxidation and Reduction

-

Oxidation: The benzyl group oxidizes to benzaldehyde using , though this is rarely employed due to core instability.

-

Reduction: Catalytic hydrogenation (Pd/C, ) reduces the oxo group to a hydroxyl, enhancing hydrogen-bonding capacity.

Halogen Effects

The fluorine atom’s electronegativity increases the benzamide’s electron-withdrawing character, stabilizing the compound against metabolic degradation. This contrasts with non-halogenated analogs, which exhibit shorter half-lives .

Biological Activities and Mechanisms

Case Study:

A 2024 screen of 2-chloro-6-fluorobenzamide derivatives revealed 70% inhibition of HeLa cell proliferation at 10 µM, attributed to apoptosis induction via caspase-3 activation.

Neuroprotective Effects

The compound mitigates oxidative stress in neuronal models, reducing reactive oxygen species (ROS) by 50% at 5 µM. This activity is linked to Nrf2 pathway activation, enhancing antioxidant gene expression.

Metabolic Modulation

Preliminary data suggest modulation of glucose uptake in adipocytes, with a 30% increase in insulin-stimulated glucose transport at 20 µM. This positions the compound as a candidate for diabetes research.

Comparative Analysis with Structural Analogs

Substituent Impact on Bioactivity

Comparing 2-chloro-6-fluoro with 2-chloro-4-fluoro analogs (CAS: 946220-76-4 vs. 946211-62-7):

| Feature | 2-Chloro-6-fluoro | 2-Chloro-4-fluoro |

|---|---|---|

| LogP | 4.7 | 4.5 |

| IC (MCF-7) | 8.2 µM | 12.4 µM |

| Metabolic Stability | 75% remaining after 1 h | 60% remaining after 1 h |

The 6-fluoro derivative exhibits superior potency and stability, likely due to reduced steric clash in target binding .

Pharmacokinetic Considerations

-

Absorption: High logP ensures intestinal permeability but may limit aqueous solubility.

-

Metabolism: Cytochrome P450 3A4 mediates hepatic oxidation, producing inactive metabolites .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for kinase inhibitors, with ongoing phase I trials for non-small cell lung cancer (NSCLC) .

Chemical Probes

Used in fluorescence polarization assays to study protein-ligand interactions, leveraging its intrinsic fluorescence at 340 nm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume